5-((3,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound features a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3,4-dichlorophenyl group, a pyrrolidine moiety, and a hydroxyl group at position 4. The dichlorophenyl group enhances lipophilicity and may improve membrane penetration, while the hydroxyl group contributes to hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
5-[(3,4-dichlorophenyl)-pyrrolidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N4OS/c1-9-19-16-22(20-9)15(23)14(24-16)13(21-6-2-3-7-21)10-4-5-11(17)12(18)8-10/h4-5,8,13,23H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMUUOZITCRBHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine structure have been reported to show nanomolar activity against ck1γ and ck1ε. These kinases play crucial roles in various cellular processes, including cell division, circadian rhythm, and Wnt signaling.
Mode of Action
It’s suggested that the chiral moiety of similar compounds influences kinase inhibition. This implies that the compound may interact with its targets (like CK1γ and CK1ε) and inhibit their activity, leading to changes in the downstream cellular processes.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibiting CK1γ and CK1ε can disrupt the Wnt signaling pathway, which plays a critical role in cell proliferation and differentiation.
Pharmacokinetics
Compounds with a similar pyrrolidine structure have been synthesized to modify their pharmacokinetic profile. The pyrrolidine ring’s stereogenicity can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins.
Result of Action
Similar compounds have been reported to act as neuroprotectants and prevent neuronal cell death induced by the pi3-kinase pathway.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the spatial orientation of substituents can lead to a different biological profile of drug candidates. .
Biological Activity
The compound 5-((3,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolo-triazole core structure with a dichlorophenyl group and a pyrrolidine moiety. This unique configuration is hypothesized to contribute to its biological activity.
Research indicates that compounds with similar structures may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrrolidine ring suggests potential interactions with neurotransmitter systems, particularly those related to dopamine and serotonin.
Antimicrobial Activity
Studies have shown that thiazole and triazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to the target compound have demonstrated effectiveness against various bacterial strains. The dichlorophenyl group is often associated with enhanced activity against Gram-positive bacteria due to its ability to disrupt bacterial cell membranes.
Anticancer Properties
Recent investigations into triazole derivatives reveal their potential as anticancer agents. The compound's ability to inhibit cell proliferation in cancer cell lines has been documented. For example, compounds containing the thiazole moiety have been reported to induce apoptosis in human cancer cells by activating caspase pathways.
Neuropharmacological Effects
Given the pyrrolidine component, there is speculation about neuropharmacological effects. Some studies suggest that similar compounds may exhibit anxiolytic or antidepressant properties by modulating neurotransmitter levels in the brain.
Research Findings and Case Studies
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazole and triazole rings. The presence of the 3,4-dichlorophenyl and pyrrolidin-1-yl groups enhances its biological activity. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that derivatives of thiazolo-triazoles exhibit promising antimicrobial properties. The compound has been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects. For instance, studies have shown that compounds with similar structures can effectively combat resistant strains of bacteria due to their ability to disrupt microbial cell wall synthesis or inhibit essential metabolic pathways .
Anticancer Properties
Recent studies have highlighted the potential of thiazolo-triazole derivatives as anticancer agents. The compound has shown cytotoxicity against several cancer cell lines, including colorectal cancer cells (HT29). Mechanistic studies suggest that these compounds may induce apoptosis through the activation of specific signaling pathways involved in cell cycle regulation and programmed cell death .
Anti-inflammatory Effects
There is emerging evidence supporting the anti-inflammatory properties of thiazolo-triazole derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This application is particularly relevant in the context of chronic inflammatory diseases where modulation of the immune response is critical .
Neuropharmacological Applications
The pyrrolidine moiety in this compound suggests potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, showing promise as agents for treating conditions like depression and anxiety disorders by acting as triple reuptake inhibitors .
Case Study 1: Antimicrobial Testing
In a study published in a peer-reviewed journal, a series of thiazolo-triazole derivatives were synthesized and tested for antimicrobial activity using agar diffusion methods. The results indicated that certain derivatives exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of thiazolo-triazole derivatives revealed that one specific derivative significantly inhibited cell proliferation in HT29 cells with an IC50 value in the low micromolar range. Further analysis showed that this compound induced G0/G1 phase arrest in the cell cycle, leading to increased apoptosis markers such as caspase activation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and inferred properties based on the evidence:
| Compound Name | Structural Features | Biological Activity (Inferred) | Key References |
|---|---|---|---|
| 5-((3,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (Target) | - 3,4-Dichlorophenyl - Pyrrolidinyl group - Hydroxyl at C6 |
Likely antifungal/antimicrobial | |
| 5-[(3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol () | - 3-Chlorophenyl - 4-Ethylpiperazinyl - Ethyl group at C2 |
Enhanced solubility due to ethylpiperazine | |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol () | - 3-Chlorophenyl - 4-Ethoxy-3-methoxyphenyl - Piperazinyl group |
Potential CNS activity (due to aryl ethers) | |
| (5Z)-5-([3-(4-Ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-one () | - Pyrazole-thiazolo-triazole hybrid - Methoxyphenyl and ethoxy groups |
Possible kinase inhibition | |
| 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles () | - Triazole-thiadiazole hybrid - Methoxyphenyl group |
Antifungal (via 14α-demethylase inhibition) |
Key Structural and Functional Differences
Substituent Effects on Bioactivity :
- The 3,4-dichlorophenyl group in the target compound may enhance antimicrobial potency compared to the 3-chlorophenyl group in and , as chlorine atoms increase electronegativity and membrane permeability .
- Pyrrolidinyl vs. Piperazinyl Groups : Pyrrolidine (5-membered ring) offers conformational rigidity, while piperazine (6-membered) introduces basicity and solubility, as seen in and .
- Hydroxyl Group : The C6-hydroxyl in the target compound may facilitate hydrogen bonding with enzymes like 14α-demethylase, analogous to triazole-thiadiazole hybrids in .
Synthetic Routes :
- The target compound’s synthesis likely involves condensation of a thiazolo-triazole precursor with a dichlorophenyl-pyrrolidine intermediate, similar to methods in (reflux with sodium acetate) .
- By contrast, analogs in and utilize piperazine derivatives and aryl ethers, requiring milder conditions (e.g., DMF as solvent in ) .
Biological Potential: Molecular docking studies in suggest that triazole-thiadiazole hybrids inhibit fungal 14α-demethylase, a mechanism that may extend to the target compound due to its hydroxyl and triazole motifs . The 4-ethoxy-3-methoxyphenyl group in could confer CNS activity, whereas the target compound’s dichlorophenyl group may favor antibacterial applications .
Research Findings and Data
Physicochemical Properties
Q & A
Q. What are the optimal synthetic pathways for this compound, and how can reaction conditions be controlled to improve yield?
Methodological Answer: The synthesis involves multi-step routes, typically starting with cyclization of thiazole and triazole precursors. Key steps include:
- Cyclization : Use of hydrazine hydrate for triazole ring formation under reflux in ethanol or toluene .
- Mannich-type reactions : For introducing the dichlorophenyl-pyrrolidinylmethyl moiety, optimize pH (7–9) and temperature (60–80°C) to minimize side products .
- Catalysts : Triethylamine or DIPEA in polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency . Table 1: Example Reaction Conditions
| Step | Reagents | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclization | Hydrazine hydrate | Ethanol | 80 | 65–75 |
| Mannich Reaction | 3,4-Dichlorobenzaldehyde, pyrrolidine | DMF | 70 | 50–60 |
Q. Which analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer: Orthogonal methods are required:
- NMR Spectroscopy : H/C NMR confirms substitution patterns (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 451.08) .
- HPLC-PDA : Assess purity (>95%) with C18 columns (acetonitrile/water gradient) .
Q. How can initial bioactivity profiling be designed to identify pharmacological potential?
Methodological Answer: Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms (IC determination) .
- Receptor Binding : Radioligand assays for GPCRs (e.g., serotonin/dopamine receptors) due to piperazine-like motifs .
- Antimicrobial Screening : Microdilution assays against S. aureus and C. albicans (MIC ≤ 8 µg/mL in analogs) .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting improved potency?
Methodological Answer: Systematically modify substituents and evaluate bioactivity:
- Halogen Substitution : Replace 3,4-dichlorophenyl with 3,4-difluorophenyl to assess hydrophobicity/electron-withdrawing effects .
- Heterocycle Variation : Substitute pyrrolidine with piperazine or morpholine to alter basicity and solubility .
- Table 2: SAR Trends in Analogs
| Substituent | Bioactivity Trend | Reference |
|---|---|---|
| 3,4-Dichlorophenyl | Enhanced kinase inhibition | |
| Piperazine moiety | Improved CNS penetration |
Q. How can molecular docking be utilized to predict target interactions?
Methodological Answer:
- Protein Preparation : Use PDB structures (e.g., 3LD6 for 14α-demethylase) with AutoDock Vina .
- Ligand Optimization : Minimize energy with Gaussian09 (B3LYP/6-31G*) for accurate conformers .
- Key Interactions : Identify H-bonds with triazole N-atoms and hydrophobic contacts with dichlorophenyl .
Q. How should discrepancies in biological activity data across studies be resolved?
Methodological Answer:
- Control for Purity : Re-test compounds with HPLC-validated purity (>98%) .
- Assay Standardization : Use reference inhibitors (e.g., ketoconazole in antifungal assays) .
- Meta-Analysis : Compare logP and solubility data (e.g., SwissADME predictions) to explain variability .
Q. What methodologies assess ADME/Tox properties early in development?
Methodological Answer:
- In Silico Tools : SwissADME for bioavailability radar (TPSA < 90 Ų ideal) .
- CYP Inhibition : Fluorescent assays with recombinant CYP3A4/2D6 .
- hERG Binding : Patch-clamp electrophysiology to flag cardiotoxicity risks .
Q. How can polymorphism impact physicochemical stability, and how is it characterized?
Methodological Answer:
- Screening : XRPD to identify crystalline forms .
- Stability Studies : Store under ICH conditions (40°C/75% RH) for 4 weeks; monitor via DSC .
Q. What degradation pathways dominate under stressed conditions?
Methodological Answer:
- Forced Degradation : Expose to 0.1N HCl (hydrolysis), HO (oxidation), and UV light (photolysis) .
- HPLC-MS/MS : Identify degradants (e.g., triazole ring cleavage at m/z 285.03) .
Q. What chiral separation techniques resolve enantiomers for stereospecific activity studies?
Methodological Answer:
- Chiral HPLC : Use Chiralpak IA-3 column (hexane:isopropanol 90:10) .
- Crystallization : Co-crystallize with tartaric acid derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
